molecular formula C15H23N7O B2649017 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897619-57-7

4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine

Cat. No.: B2649017
CAS No.: 897619-57-7
M. Wt: 317.397
InChI Key: OVGSJQYYXQPTPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of amines and other organic compounds. For example, new carboxylic acid amides containing an N-methylpiperazine fragment were synthesized by reactions of 1-methylpiperazine .


Molecular Structure Analysis

The molecular structure of such compounds is typically analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, it’s difficult to provide a detailed analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, pyrazolo[3,4-d]pyrimidines can undergo a variety of chemical reactions, including substitutions and additions .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Benzimidazole Derivatives as Glucosidase Inhibitors and Antioxidants : Benzimidazole derivatives containing the morpholine or 4-methylpiperazin-1-yl group have been synthesized and evaluated for their in vitro antioxidant activities and α-glucosidase inhibitory potential. These compounds demonstrated significant scavenging activity and better inhibitory potential than the standard acarbose, indicating potential applications in managing oxidative stress and glucose regulation (Özil, Baltaş, & Parlak, 2018).

  • PDE1 Inhibitors for Cognitive Impairment : A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones, designed and synthesized for their potent inhibitory activity against phosphodiesterase 1 (PDE1), showed promise for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. The research highlights the systematic optimization of this novel scaffold, resulting in a clinical candidate for further development (Li et al., 2016).

  • Nitrogen-rich Piperazine-pyrimidine-pyrazole Hybrids as Antitubercular Agents : Ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate derivatives have been synthesized and evaluated for their antitubercular activity. This research presents a novel approach to targeting mycobacterium tuberculosis, highlighting the potential of these compounds in tuberculosis treatment (Vavaiya et al., 2022).

  • Pyrazolopyrimidines as Anticancer and Anti-5-lipoxygenase Agents : The synthesis and evaluation of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones for their cytotoxic and 5-lipoxygenase inhibition activities indicate the potential of these compounds as anticancer and anti-inflammatory agents. The structure-activity relationship (SAR) study provides insights into the design of more potent derivatives (Rahmouni et al., 2016).

Biological Activities and Mechanistic Studies

  • Antioxidant and Neuroprotective Effects : Novel pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety have been synthesized and evaluated for their antioxidant and neuroprotective effects, demonstrating the significance of these compounds in combating oxidative stress and neurodegenerative diseases (Sameem et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, some pyrazolo[3,4-d]pyrimidines are known to have anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and disposing of this compound .

Future Directions

Future research could involve further exploration of the synthesis methods, chemical properties, and potential applications of this compound. This could include investigating its potential biological activity and possible uses in fields such as medicinal chemistry .

Properties

IUPAC Name

4-[1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N7O/c1-19-3-5-22(6-4-19)15-17-13-12(11-16-20(13)2)14(18-15)21-7-9-23-10-8-21/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGSJQYYXQPTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.